5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid
Description
5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a heterocyclic compound that features a thiazole ring and a furan ring. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Properties
IUPAC Name |
5-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c17-14(18)13-7-6-11(19-13)8-20-15-16-12(9-21-15)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALRASIJYKQEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of Thiazole and Furan Rings: The final step involves coupling the thiazole and furan rings through a thioether linkage, typically using a thiol and a halogenated furan derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted thiazole and furan derivatives.
Scientific Research Applications
5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptors to modulate signaling pathways, and intercalate into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share structural similarities.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are structurally related.
Uniqueness
5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid is unique due to the combination of the thiazole and furan rings, which imparts distinct chemical and biological properties not found in simpler thiazole or furan derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of furan derivatives with thiazole-containing compounds. The structural characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazole showed effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, a recent investigation into thiazole-containing compounds revealed their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves induction of apoptosis and cell cycle arrest in cancer cells. The specific effects of this compound on cancer cell lines are yet to be extensively studied but are anticipated based on related compounds .
Enzyme Inhibition
Thiazole derivatives have also been reported to inhibit various enzymes linked to disease processes. For example, they may act as inhibitors of protein kinases or other enzymes involved in inflammatory pathways. The enzyme inhibition profile of this compound remains to be elucidated but could provide insights into its therapeutic applications .
Case Studies
- Antimicrobial Study : A study conducted on a series of thiazole derivatives demonstrated that modifications in the thiazole ring significantly influenced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that similar modifications in this compound could enhance its efficacy .
- Anticancer Research : In a comparative study, several thiazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with a similar structural motif to this compound exhibited significant cytotoxicity, leading to further exploration of their mechanisms .
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
